[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
Brand Name: Vulcanchem
CAS No.: 2377609-84-0
VCID: VC4985290
InChI: InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
SMILES: B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O
Molecular Formula: C8H8BNO2S2
Molecular Weight: 225.09

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

CAS No.: 2377609-84-0

Cat. No.: VC4985290

Molecular Formula: C8H8BNO2S2

Molecular Weight: 225.09

* For research use only. Not for human or veterinary use.

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid - 2377609-84-0

Specification

CAS No. 2377609-84-0
Molecular Formula C8H8BNO2S2
Molecular Weight 225.09
IUPAC Name (2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid
Standard InChI InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
Standard InChI Key KOCSYHYHWPWWMW-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O

Introduction

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is a chemical compound belonging to the class of boronic acids. It features a benzothiazole moiety, which is known for its diverse biological activities, and a methylsulfanyl group that enhances its properties, making it a subject of interest in medicinal chemistry. This compound participates in various chemical reactions, notably the Suzuki Coupling Reaction, due to its functional groups.

Chemical Reactions

This compound is primarily used in Suzuki Coupling reactions, which are crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates. The presence of the boronic acid group allows it to participate in various cross-coupling reactions, making it versatile in organic synthesis.

Synthesis Methods

The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid can be achieved through several methods, often involving the borylation of benzothiazole derivatives. Regioselective C–H borylation using iridium catalysts is one approach to obtain boronic acids from benzothiazole precursors . Another method involves the conversion of pinacolboronate intermediates to boronic acids through hydrolysis .

Medicinal Chemistry

Derivatives similar to [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid have shown promising results in inhibiting cancer cell growth at micromolar concentrations. The benzothiazole moiety is known for its diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Potential Applications

  • Pharmaceutical Development: The compound's potential in medicinal chemistry makes it a candidate for further research in drug development.

  • Biological Studies: Its ability to interact with specific enzymes or receptors suggests potential applications in therapeutic areas.

Experimental Data

Experimental data on solubility and stability under various conditions are crucial for practical applications in synthesis and formulation. Further studies are needed to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Future Research Directions

Future research should focus on exploring the compound's biological activities, optimizing synthesis methods, and investigating its potential therapeutic applications.

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